Product packaging for 4-Undecene, 9-methyl-, (Z)-(Cat. No.:CAS No. 74630-56-1)

4-Undecene, 9-methyl-, (Z)-

Cat. No.: B13803927
CAS No.: 74630-56-1
M. Wt: 168.32 g/mol
InChI Key: MRDXRMFXCKZKKF-FPLPWBNLSA-N
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Description

Overview of Alkenes in Complex Molecular Architectures and Biosystems

Alkenes, hydrocarbons containing at least one carbon-carbon double bond, are fundamental building blocks in organic chemistry and are integral to a myriad of complex molecular structures and biological processes. researchgate.netnih.gov The presence of the double bond introduces a region of high electron density, making alkenes more reactive than their saturated counterparts, alkanes. researchgate.net This reactivity allows them to participate in a wide range of chemical transformations, serving as precursors for the synthesis of polymers, alcohols, and other functionalized molecules. mdpi.com

In the realm of biology, alkenes are widespread. They are key components of fatty acids, terpenes, and steroids, which are involved in energy storage, structural integrity of cell membranes, and signaling pathways. researchgate.net Long-chain alkenes, in particular, play a crucial role in chemical communication between organisms. acs.org For instance, they are often found as components of pheromones, chemical signals that trigger specific behavioral responses in members of the same species, such as mating or aggregation. khanacademy.orgchemeo.com The specific structure and stereochemistry of these alkenes are often critical for their signaling function. In plants, volatile alkenes are involved in communication, such as warning other plants of herbivore attacks or attracting pollinators. nih.govnih.govlandcareresearch.co.nz

Stereochemical Significance of (Z)-Configuration in Undecene Derivatives

The stereochemistry of a molecule, the three-dimensional arrangement of its atoms, is paramount in determining its physical, chemical, and biological properties. In alkenes, the restricted rotation around the carbon-carbon double bond gives rise to geometric isomers, designated as (E) for entgegen (opposite) and (Z) for zusammen (together). researchgate.net The (Z)-configuration in (Z)-4-Undecene, 9-methyl- signifies that the higher priority substituents on each carbon of the double bond are on the same side, resulting in a "bent" or "folded" molecular shape.

This specific spatial arrangement has profound implications for how the molecule interacts with its environment, particularly with biological receptors. In many biologically active natural products, the (Z)-isomer exhibits significantly different, and often more potent, activity compared to its (E)-counterpart. acs.org This is because the shape of the molecule dictates its ability to bind to specific enzyme active sites or receptor proteins. A classic example is the insect sex pheromone bombykol, where only the (E,Z)-isomer is biologically active. The specific geometry of (Z)-undecene derivatives can influence their role in chemical signaling, with the bent structure potentially being a key factor for recognition by insect or plant receptors. The stereospecificity of biological reactions means that enzymes are often tailored to interact with only one stereoisomer of a substrate. khanacademy.org

Historical Context of Research on Branched Alkenes in Natural Product Chemistry

The study of natural products has been a cornerstone of organic chemistry, driving the development of new analytical techniques and synthetic methodologies. nih.gov The isolation and characterization of fatty acids from natural sources, which began in the early 19th century with the work of Michel Eugène Chevreul, laid the foundation for understanding lipid chemistry. nih.gov Initially, research focused on straight-chain saturated and unsaturated fatty acids.

The discovery and investigation of branched-chain fatty acids and their corresponding alkenes came later, with advancements in chromatographic and spectroscopic techniques. taylorfrancis.com The natural abundance of a wide range of methyl-branched fatty acids in bacteria, plants, and animals was recognized with the advent of gas-liquid chromatography (GLC). taylorfrancis.com This technique allowed for the separation of closely related isomers, revealing the structural diversity of lipids in nature. mdpi.com The identification of branched alkenes in essential oils and insect cuticular hydrocarbons further highlighted the importance of these molecules in chemical ecology. The development of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy provided the tools necessary to elucidate the precise structures of these complex molecules, including the position of the double bond and the branching methyl groups.

Research Gaps and Emerging Avenues for (Z)-4-Undecene, 9-methyl- Investigations

This lack of specific data presents several research gaps and opportunities:

Biological Activity: The individual biological activities of (Z)-4-Undecene, 9-methyl- are largely unexplored. Future research could focus on screening this compound for specific pharmacological effects, such as anticancer, antimicrobial, or anti-inflammatory activities. Given the role of similar long-chain alkenes in chemical communication, investigating its potential as a pheromone or allelochemical is a promising avenue. nih.govmdpi.com

Biosynthetic Pathway: The biosynthetic pathway leading to the formation of (Z)-4-Undecene, 9-methyl- in Lantana camara has not been elucidated. Understanding the enzymes and genetic pathways involved could open up possibilities for biotechnological production of this and other related branched alkenes.

Stereoselective Synthesis: The development of efficient and stereoselective synthetic routes to (Z)-4-Undecene, 9-methyl- would be valuable for obtaining pure samples for biological testing and for creating structural analogs to probe structure-activity relationships. Recent advancements in stereoselective synthesis of Z-alkenes could be applied to this target. nih.govnih.govrsc.orgnih.gov

Computational Studies: In silico studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analyses, could be employed to predict the potential biological targets and activities of (Z)-4-Undecene, 9-methyl-, guiding future experimental investigations. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24 B13803927 4-Undecene, 9-methyl-, (Z)- CAS No. 74630-56-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74630-56-1

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

(Z)-9-methylundec-4-ene

InChI

InChI=1S/C12H24/c1-4-6-7-8-9-10-11-12(3)5-2/h7-8,12H,4-6,9-11H2,1-3H3/b8-7-

InChI Key

MRDXRMFXCKZKKF-FPLPWBNLSA-N

Isomeric SMILES

CCC/C=C\CCCC(C)CC

Canonical SMILES

CCCC=CCCCC(C)CC

Origin of Product

United States

Elucidation of Natural Occurrence and Biosynthetic Pathways

Discovery and Isolation Methodologies from Biological Matrices

The identification of (Z)-9-methyl-4-undecene from natural sources is a multi-step process that relies on established phytochemical techniques to extract, separate, and identify volatile constituents from complex plant tissues.

The initial step in isolating (Z)-9-methyl-4-undecene involves the extraction of essential oils and other volatile compounds from the plant matrix. Given its volatile nature, methods that preserve these compounds are critical. arcjournals.orgmdpi.com Soxhlet extraction, a common technique for separating compounds from a solid material, has been effectively used to obtain oil extracts from the leaves of Lantana camara, a known source of this compound. nih.govnih.govbohrium.com This method uses a continuous reflux of a solvent to efficiently extract the desired components. Other methods, such as hydrodistillation or steam distillation, are also standard for obtaining essential oils rich in volatile terpenes and alkenes from plant materials. nowgonggirlscollege.co.inresearchgate.net

Prior to detailed analysis, preliminary phytochemical screening is often conducted on the crude extracts to identify the general classes of compounds present. mdpi.comresearchgate.net These are typically wet chemistry tests that produce a visual cue, such as a color change or precipitate, indicating the presence of a particular class of secondary metabolites. arcjournals.orginnovareacademics.in

Table 1: Standard Phytochemical Screening Tests

Class of Compound Test Method Positive Indication
Reducing Sugars Molisch's Test Formation of a purple or reddish ring. mdpi.com
Glycosides Ammonia Test Formation of a pink color. mdpi.com
Phenolic Compounds Ferric Chloride Test Formation of a bluish-black color. arcjournals.orginnovareacademics.in
Flavonoids Ammonium Hydroxide Test Appearance of yellow fluorescence. arcjournals.org
Saponins Foam Test Formation of a stable 1 cm layer of foam. mdpi.com

These screening tests help to create a general chemical profile of the plant extract before more sophisticated and targeted analyses are performed.

Due to the complexity of plant extracts, which can contain hundreds of different compounds, chromatographic techniques are essential for separation and isolation. iipseries.org For volatile compounds like (Z)-9-methyl-4-undecene, Gas Chromatography (GC) is the method of choice. mdpi.comiipseries.org In GC, the volatile mixture is vaporized and transported by a carrier gas through a column. The separation is based on the differential partitioning of the compounds between the stationary phase (a liquid or polymer on a solid support inside the column) and the mobile gas phase. cdnsciencepub.com

The selection of the column's stationary phase is critical for achieving effective separation of closely related isomers or compounds with similar boiling points. cdnsciencepub.com For terpenes and related hydrocarbons, various polyester-based liquid phases have proven effective and stable at the high temperatures required to volatilize these compounds. cdnsciencepub.com

For definitive identification, GC is most powerfully employed when coupled with Mass Spectrometry (MS). arcjournals.org As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound by comparing it to spectral data in established libraries, such as the National Institute of Standards and Technology (NIST) library. nih.govnih.gov High-Performance Liquid Chromatography (HPLC) can also be used as a purification step for non-volatile or semi-volatile compounds prior to other analyses. iipseries.orgnih.gov

Using the aforementioned extraction and analytical techniques, (Z)-9-methyl-4-undecene has been successfully identified as a constituent in the essential oils of several plants.

Lantana camara : Studies involving the analysis of leaf oil extracts from Lantana camara (Verbenaceae family) have repeatedly identified (Z)-9-methyl-4-undecene. nih.govnih.govresearchgate.netresearchgate.net In one comprehensive study, Soxhlet extraction followed by GC-MS analysis of the leaf oil identified 43 different compounds, with (Z)-9-methyl-4-undecene being among the major components isolated. nih.govnih.govbohrium.com

Boerhavia diffusa : This plant, commonly known as Punarnava, has also been shown to contain (Z)-9-methyl-4-undecene. ijpsr.com A GC-MS analysis of flavonoids extracted from the stems of Boerhavia diffusa identified the compound, demonstrating its presence within the plant's metabolic profile. ijpsr.com

Physalis minima : Research into the cytotoxic effects of extracts from Physalis minima included a chemical analysis to identify its constituent compounds. usm.my This analysis revealed the presence of (Z)-9-methyl-4-undecene as one of the phytochemicals in the plant. usm.my

Table 2: Documented Natural Sources of (Z)-9-methyl-4-undecene

Plant Species Family Part Analyzed Reference(s)
Lantana camara Verbenaceae Leaves nih.govnih.govbohrium.comresearchgate.net
Boerhavia diffusa Nyctaginaceae Stems ijpsr.com

Investigations into Biosynthetic Routes and Enzymatic Mechanisms

The precise biosynthetic pathway leading to (Z)-9-methyl-4-undecene in plants has not been fully elucidated. However, based on known pathways for similar molecules in other organisms, a putative route can be proposed.

The structure of (Z)-9-methyl-4-undecene—a C12 alkene with a methyl group—strongly suggests it originates from fatty acid metabolism. The biosynthesis of alkenes, particularly branched-chain alkenes, often begins with primers derived from the catabolism of branched-chain amino acids (BCAAs). frontiersin.org

In bacteria such as Micrococcus luteus, which produce branched-chain olefins, the amino acids valine, leucine, and isoleucine are converted into acyl-CoA primers that initiate fatty acid synthesis, leading to branched-chain fatty acids. frontiersin.org The methyl branch at the C-9 position of (Z)-9-methyl-4-undecene corresponds to an anteiso-branching pattern. This pattern typically arises from the use of 2-methylbutyryl-CoA as a primer, which is derived from the amino acid isoleucine . frontiersin.orgnih.gov

Therefore, a hypothetical pathway would involve:

The conversion of isoleucine to the α-keto acid α-keto-β-methylvalerate.

Oxidative decarboxylation to form the primer 2-methylbutyryl-CoA.

Chain elongation via the fatty acid synthase (FAS) complex, adding two-carbon units from malonyl-CoA.

The introduction of a double bond at the C4 position by a desaturase enzyme.

A final decarboxylation step to yield the C12 alkene.

Confirmation of this proposed pathway would require metabolic labeling studies using isotopically labeled isoleucine in Lantana, Boerhavia, or Physalis to trace the label's incorporation into the final (Z)-9-methyl-4-undecene molecule.

While the specific enzymes for (Z)-9-methyl-4-undecene synthesis in plants are unknown, research in microbial systems provides insight into the types of enzymes likely involved. The biosynthesis of 1-undecene (B165158) in Pseudomonas species is catalyzed by a nonheme iron-dependent oxidase, referred to as UndA or UndB. nih.govresearchgate.net These enzymes perform an oxidative decarboxylation of medium-chain fatty acids (like lauric acid, C12) to produce the corresponding terminal alkene (1-undecene, C11) and CO2. nih.gov

Branched-chain amino acid transaminase: To initiate the conversion of isoleucine. frontiersin.org

Branched-chain α-keto acid dehydrogenase complex (BCKD): To produce the acyl-CoA primer. frontiersin.org

Fatty Acid Synthase (FAS): For the elongation of the carbon chain. ontosight.ai

Desaturase: An enzyme responsible for introducing the double bond at the specific (Z)-4 position. ontosight.ai

Decarboxylase: A terminal enzyme, possibly a nonheme iron oxidase similar to UndA/B, that would catalyze the final decarboxylation to form the alkene. nih.govontosight.ai

Characterizing these specific enzymes in the relevant plant species is a necessary future step to fully understand the biosynthesis of this unique phytochemical.

Table 3: Compound Names Mentioned in this Article

Compound Name
(Z)-9-methyl-4-undecene
1-undecene
2-methylbutyryl-CoA
Acetyl-CoA
Acyl-CoA
Isoleucine
Lauric acid
Leucine
Malonyl-CoA
Valine

Genetic Basis of Biosynthesis in Producing Organisms

The genetic basis for the biosynthesis of (Z)-9-methyl-4-undecene in Lantana camara is currently unknown. While transcriptome analyses of Lantana camara have been performed, identifying numerous genes involved in the biosynthesis of secondary metabolites like phenylpropanoids and flavonoids, the specific genes encoding enzymes for branched-alkene synthesis have not been characterized. nih.govresearchgate.net

The production of plant secondary metabolites is a complex process regulated by multiple genes. It is likely that a suite of genes, including those for fatty acid synthases, desaturases, and potentially decarboxylases, are involved in the formation of (Z)-9-methyl-4-undecene. The draft genome of Lantana camara has been sequenced, which will be a valuable resource for future research aimed at identifying the candidate genes responsible for the synthesis of its unique chemical constituents. nih.gov Further investigation, potentially involving gene expression studies in different tissues and under various environmental conditions, will be necessary to uncover the specific genetic machinery responsible for the production of this compound.

Data Tables

Table 1: Natural Occurrence of (Z)-9-methyl-4-undecene

Compound NameProducing OrganismPlant Part
(Z)-9-methyl-4-undeceneLantana camaraLeaves

Advanced Synthetic Methodologies and Stereocontrol

Strategies for Carbon-Carbon Bond Formation with Stereospecificity

The creation of the C4=C5 double bond with a Z-configuration is a critical step in the synthesis of (Z)-4-Undecene, 9-methyl-. Several powerful olefination reactions and catalytic methods can be strategically employed to control this stereochemical outcome.

Z-Selective Olefination Reactions (e.g., Modified Wittig Approaches)

The Wittig reaction and its variants are fundamental tools for alkene synthesis. researchgate.net While the classical Wittig reaction often provides a mixture of E and Z isomers, several modifications have been developed to enhance Z-selectivity. researchgate.netwikipedia.org

For the synthesis of (Z)-4-Undecene, 9-methyl-, a retrosynthetic analysis would disconnect the molecule at the C4=C5 double bond, suggesting a reaction between a phosphorus ylide and an aldehyde. Specifically, an unstabilized ylide derived from a butylphosphonium salt would react with 5-methylheptanal (B13604506) to furnish the desired product. The use of salt-free conditions or the presence of specific additives like lithium iodide can significantly favor the formation of the Z-isomer. wikipedia.org

A prominent strategy for achieving high Z-selectivity is the Still-Gennari olefination , a modification of the Horner-Wadsworth-Emmons (HWE) reaction. numberanalytics.comnrochemistry.comresearchgate.net This method utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonates, which accelerate the elimination of the oxaphosphetane intermediate, leading to high Z-selectivity. nrochemistry.comnih.gov This approach has been successfully applied in the synthesis of complex natural products containing Z-alkene moieties. numberanalytics.com

Olefination MethodKey Features for Z-SelectivityPotential Application for (Z)-4-Undecene, 9-methyl-
Modified Wittig Reaction Use of unstabilized ylides, salt-free conditions, or additives (e.g., LiI). wikipedia.orgReaction of butyltriphenylphosphonium ylide with 5-methylheptanal.
Still-Gennari Olefination Employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl). numberanalytics.comnrochemistry.comReaction of a phosphonate (B1237965) derived from 1-butanol (B46404) with 5-methylheptanal.

Stereoselective Hydroboration-Oxidation and Related Transformations

While hydroboration-oxidation is a classic method for the anti-Markovnikov hydration of alkenes, related transformations involving organoboranes can be powerful for stereoselective synthesis. A highly effective method for the synthesis of Z-alkenes is the partial reduction of an internal alkyne. This can be achieved through catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline).

In the context of synthesizing (Z)-4-Undecene, 9-methyl-, a precursor alkyne, 9-methylundec-4-yne, could be subjected to hydrogenation with Lindlar's catalyst. This reaction proceeds via syn-addition of hydrogen to the alkyne, yielding the desired (Z)-alkene with high stereoselectivity. This exact strategy has been successfully employed in the total synthesis of complex molecules containing a (Z)-9-methylundec-4-ene core structure, demonstrating its viability. nih.govacs.org

Catalytic Olefin Metathesis for Branched Undecene Synthesis

Olefin metathesis has emerged as a versatile and powerful tool for the formation of carbon-carbon double bonds. mdpi.com Specifically, Z-selective cross-metathesis offers a direct route to (Z)-alkenes. ucl.ac.uk This reaction involves the exchange of alkylidene fragments between two different alkenes, catalyzed by transition metal complexes, typically based on ruthenium or molybdenum. ucl.ac.ukconicet.gov.arifpenergiesnouvelles.frrsc.org

To synthesize (Z)-4-Undecene, 9-methyl-, a cross-metathesis reaction could be envisioned between 1-pentene (B89616) and 6-methyl-1-octene using a Z-selective catalyst. The development of chelated ruthenium catalysts has significantly improved the efficiency and selectivity of Z-selective metathesis, making it a viable option for constructing the desired branched undecene. ucl.ac.uk This methodology has been successfully applied to the synthesis of various insect pheromones containing Z-alkene moieties. researchgate.netmdpi.comsemanticscholar.org

Chiral Synthesis of Enantiomerically Pure (Z)-4-Undecene, 9-methyl-

The presence of a chiral center at the 9-position necessitates the use of asymmetric synthesis to obtain enantiomerically pure (Z)-4-Undecene, 9-methyl-.

Asymmetric Catalysis in Olefin Construction

Asymmetric catalysis provides a powerful means to introduce chirality during the formation of the carbon skeleton. nih.gov For the synthesis of enantiomerically pure (Z)-4-Undecene, 9-methyl-, a chiral catalyst can be employed to control the stereochemistry of a key bond-forming reaction.

One approach involves the asymmetric alkylation of an alkene. For instance, a prochiral alkene could be subjected to an enantioselective hydroalkylation reaction. Modern methods utilizing nickel or copper catalysts with chiral ligands have shown great promise in the asymmetric hydrofunctionalization of alkenes. chinesechemsoc.org Another strategy is the enantioselective synthesis of a chiral building block that is subsequently incorporated into the final molecule. For example, the synthesis of a chiral alcohol precursor via asymmetric reduction of a ketone or asymmetric addition to an aldehyde can establish the stereocenter at the future 9-position. scispace.com

Asymmetric StrategyDescriptionRelevance to (Z)-4-Undecene, 9-methyl-
Asymmetric Hydroalkylation Catalytic addition of an alkyl group and a hydrogen atom across a double bond using a chiral catalyst. chinesechemsoc.orgDirect formation of the chiral center at C9 from a prochiral alkene precursor.
Asymmetric Synthesis of Chiral Precursors Enantioselective synthesis of a key intermediate (e.g., chiral alcohol or halide) that already contains the desired stereocenter. scispace.comUse of a pre-formed chiral 5-methylheptanal or a related fragment in a subsequent olefination reaction.

Enantioselective Functionalization of Alkenes

Another powerful approach to introduce chirality is the enantioselective functionalization of a pre-existing alkene. This can involve reactions such as asymmetric hydrogenation, epoxidation, or dihydroxylation, followed by further transformations.

For instance, a precursor containing a double bond at a different position could be synthesized and then subjected to an enantioselective transformation. A particularly elegant strategy would be the enantioselective C-H alkenylation of a simpler starting material. Recent advances in photoinduced nickel catalysis have enabled the stereodivergent synthesis of both Z- and E-alkenes with allylic stereocenters through C(sp³)–H alkenylation. acs.orgbohrium.com This cutting-edge methodology could potentially be applied to construct the chiral center and the double bond in a single, highly controlled step.

Methodological Development in Gram-Scale Synthesis for Research Applications

The synthesis of specific alkene isomers such as (Z)-9-methyl-4-undecene on a gram-scale for research purposes necessitates methodologies that are not only high-yielding and stereoselective but also practical and scalable. While direct literature on the gram-scale synthesis of this specific compound is not available, established stereoselective methods for Z-alkene formation can be adapted. The development of a robust synthetic route would likely draw from classical olefination reactions and modern catalytic processes that offer precise control over the geometry of the double bond.

A plausible and efficient synthetic strategy for (Z)-9-methyl-4-undecene on a research-level gram scale would involve the creation of the C4-C5 double bond with high (Z)-selectivity. Two primary and well-established disconnection approaches are considered here: the Wittig reaction and the semi-hydrogenation of an internal alkyne.

Wittig Olefination Approach

The Wittig reaction is a cornerstone in alkene synthesis, and its stereochemical outcome can be controlled by the nature of the phosphonium (B103445) ylide. researchgate.net For the synthesis of (Z)-alkenes, non-stabilized or semi-stabilized ylides are typically employed. researchgate.net A potential gram-scale synthesis of (Z)-9-methyl-4-undecene via this method is outlined below.

The synthesis would commence with the preparation of the required phosphonium salt from a suitable alkyl halide. In this case, 1-bromoheptane (B155011) would be reacted with triphenylphosphine (B44618) to generate heptyltriphenylphosphonium bromide. This salt is then treated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or n-butyllithium (n-BuLi), to form the corresponding ylide. The subsequent reaction of this ylide with an appropriate aldehyde, in this instance, 2-methylbutanal, would yield the target (Z)-9-methyl-4-undecene. The use of polar aprotic solvents and low temperatures generally favors the formation of the Z-isomer.

Table 1: Proposed Gram-Scale Synthesis of (Z)-9-methyl-4-undecene via Wittig Reaction

StepReactionReagents and ConditionsAnticipated Yield (%)Anticipated (Z:E) Ratio
1Phosphonium Salt Formation1-Bromoheptane, Triphenylphosphine (PPh₃), Toluene, Reflux, 24h>95N/A
2Ylide Formation and OlefinationHeptyltriphenylphosphonium bromide, NaHMDS, THF, -78 °C to RT, 12h; followed by addition of 2-Methylbutanal70-85>95:5

This table presents a hypothetical reaction scheme based on established Wittig reaction protocols for similar aliphatic alkenes.

Alkyne Semi-hydrogenation Approach

An alternative and highly effective strategy for constructing Z-alkenes is the partial reduction of an internal alkyne. masterorganicchemistry.com This method is renowned for its high stereoselectivity and scalability. researchgate.net The synthesis would begin with the coupling of two smaller fragments to form the undec-4-yne backbone, followed by a stereoselective reduction.

The synthesis could start from commercially available 1-hexyne. Deprotonation with a strong base like n-BuLi followed by alkylation with 1-bromo-2-methylpropane (B43306) would furnish the required internal alkyne, 9-methyl-4-undecyne. The crucial step is the subsequent semi-hydrogenation. The use of Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate) is a classic and reliable method for this transformation, delivering the cis-alkene via syn-addition of hydrogen. iitk.ac.intestbook.comlibretexts.org Modern advancements also offer alternative catalytic systems, including electrocatalytic methods that can provide high Z-selectivity under mild conditions and are amenable to gram-scale synthesis. rsc.orgrsc.org

Table 2: Proposed Gram-Scale Synthesis of (Z)-9-methyl-4-undecene via Alkyne Semi-hydrogenation

StepReactionReagents and ConditionsAnticipated Yield (%)Anticipated (Z:E) Ratio
1Alkyne Alkylation1-Hexyne, n-BuLi, THF, -78 °C; then 1-Bromo-2-methylpropane, -78 °C to RT, 12h80-90N/A
2Semi-hydrogenation9-Methyl-4-undecyne, H₂ (1 atm), Lindlar's Catalyst, Quinoline, Hexane, RT, 4-8h>95>98:2

This table outlines a hypothetical reaction pathway based on standard alkyne coupling and Lindlar reduction procedures.

Both proposed routes offer viable pathways for the gram-scale synthesis of (Z)-9-methyl-4-undecene for research applications. The choice of method would depend on factors such as starting material availability, equipment, and the desired level of stereochemical purity. The alkyne semi-hydrogenation route, in particular, often provides higher Z-selectivity. masterorganicchemistry.com

Chemical Reactivity and Mechanistic Investigations

Electrophilic Additions to the Z-Olefinic Moiety

Electrophilic addition is a fundamental reaction class for alkenes. libretexts.org In these reactions, the π bond of the alkene acts as a nucleophile, attacking an electrophilic species. libretexts.org This process typically involves the formation of an intermediate, such as a carbocation or a cyclic ion, which is then attacked by a nucleophile to yield the final addition product. unizin.org

Regioselective and Stereoselective Oxidation Reactions (e.g., Epoxidation, Dihydroxylation)

Oxidation of the double bond in (Z)-9-methyl-4-undecene can lead to the formation of epoxides or diols, with the stereochemistry of the products being highly dependent on the reagents used. numberanalytics.com

Epoxidation: The reaction of (Z)-9-methyl-4-undecene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to produce an epoxide. This reaction proceeds via a concerted mechanism, where the oxygen atom is delivered to one face of the double bond. libretexts.org This is a syn-addition. For a Z-alkene, this results in the formation of a cis-epoxide, yielding a racemic mixture of (4R,5S)- and (4S,5R)-4,5-epoxy-9-methylundecane, each as a pair of diastereomers due to the existing chirality at C9.

Dihydroxylation: The conversion of the alkene to a vicinal diol can be achieved through two primary stereochemical pathways:

Syn-dihydroxylation: This is typically accomplished using osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO) or with cold, dilute potassium permanganate (B83412) (KMnO₄). libretexts.orglibretexts.org The reaction mechanism is concerted and involves the formation of a cyclic intermediate, leading to the syn-addition of two hydroxyl groups across the double bond. libretexts.org Starting from the Z-alkene, this process would yield a pair of diastereomeric enantiomers: (4R,5R)-9-methylundecane-4,5-diol and (4S,5S)-9-methylundecane-4,5-diol.

ReactionReagent(s)Expected Major Product(s)Stereochemistry
Epoxidationm-CPBAcis-(4,5)-Epoxy-9-methylundecanesyn-addition
Syn-dihydroxylation1. OsO₄, NMO2. NaHSO₃(4R,5R)- and (4S,5S)-9-Methylundecane-4,5-diolsyn-addition
Anti-dihydroxylation1. m-CPBA2. H₃O⁺(4R,5S)- and (4S,5R)-9-Methylundecane-4,5-diolanti-addition

Halogenation and Hydrohalogenation Studies

The addition of halogens and hydrogen halides to the double bond are classic examples of electrophilic additions.

Halogenation: The reaction with halogens like bromine (Br₂) or chlorine (Cl₂) proceeds through a cyclic halonium ion intermediate. The subsequent attack by a halide ion occurs from the opposite face, resulting in anti-addition. unizin.org For (Z)-9-methyl-4-undecene, this would lead to the formation of a racemic mixture of (4R,5S)- and (4S,5R)-4,5-dihalo-9-methylundecane as diastereomeric pairs.

Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr, HI) to an unsymmetrical alkene typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the more stable carbocation intermediate. unizin.org In (Z)-9-methyl-4-undecene, both C4 and C5 are secondary carbons. Therefore, the formation of two regioisomeric products is expected: 5-halo-9-methylundecane and 4-halo-9-methylundecane. A mixture of products is likely, with the precise ratio influenced by subtle electronic and steric effects of the propyl versus the 2-methylpentyl substituent.

ReactionReagent(s)RegioselectivityExpected Major Product(s)
HalogenationBr₂ in CCl₄N/A (anti-addition)(4R,5S)- and (4S,5R)-4,5-Dibromo-9-methylundecane
HydrohalogenationHBr (no peroxides)Markovnikov (mixture)5-Bromo-9-methylundecane and 4-Bromo-9-methylundecane

Hydroboration and Hydrosilylation Reactivity

Hydroboration-Oxidation: This two-step reaction is a powerful method for the anti-Markovnikov hydration of alkenes. The first step involves the syn-addition of a borane (B79455) (e.g., BH₃·THF) across the double bond, with the boron atom adding to the less sterically hindered carbon. csic.es For (Z)-9-methyl-4-undecene, the propyl group attached to C4 is sterically less demanding than the 2-methylpentyl group at C5. Therefore, boron is expected to add preferentially to C4. Subsequent oxidation with hydrogen peroxide and base replaces the boron with a hydroxyl group, yielding the anti-Markovnikov alcohol, 9-methylundecan-4-ol, with syn-stereochemistry of the H and OH addition.

Hydrosilylation: The addition of a silicon-hydrogen bond across the double bond is typically catalyzed by transition metal complexes, such as those of platinum or rhodium. tuwien.at The reaction is generally a syn-addition. The regioselectivity can be complex and depends heavily on the catalyst and the specific silane (B1218182) used. For terminal alkenes, the silicon atom often adds to the terminal carbon, but for internal alkenes like (Z)-9-methyl-4-undecene, a mixture of regioisomers is possible.

Transformations Involving the Alkene and Methyl Branch

Catalytic Hydrogenation and Reduction Pathways

Catalytic hydrogenation is a common method for reducing the carbon-carbon double bond of an alkene to an alkane. drhazhan.com This reaction involves the use of hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. drhazhan.com The reaction mechanism involves the syn-addition of two hydrogen atoms across the double bond. When (Z)-9-methyl-4-undecene is subjected to catalytic hydrogenation, the double bond is reduced to a single bond, yielding 9-methylundecane. The pre-existing chiral center at C9 remains unaffected by this transformation.

ReactionReagent(s)Expected Product
Catalytic HydrogenationH₂, Pd/C9-Methylundecane

Radical Reactions and Their Stereochemical Outcomes

Radical reactions offer an alternative pathway for the transformation of alkenes, often with different regioselectivity compared to electrophilic additions.

Radical Addition of HBr: In the presence of peroxides, the addition of HBr to an alkene proceeds via a radical mechanism. This reaction exhibits anti-Markovnikov regioselectivity because the bromine radical adds to the double bond to form the more stable carbon radical. youtube.com As with the carbocation intermediates, the stability of the secondary radicals at C4 and C5 is comparable. Steric hindrance would likely direct the bromine radical to the less hindered C4 position, leading to the formation of a radical at C5. Subsequent hydrogen abstraction would yield 4-bromo-9-methylundecane as the major product.

Stereochemical Outcomes: A key feature of reactions involving carbon radical intermediates is that these intermediates are typically trigonal planar or rapidly inverting pyramidal species. youtube.com As a result, if a new stereocenter is formed during a radical reaction, it generally leads to a racemic mixture. In the case of radical addition to (Z)-9-methyl-4-undecene, the formation of new stereocenters at C4 and C5 would result in a mixture of diastereomers due to the influence of the existing stereocenter at C9.

Rearrangement Reactions and Isomerization Pathways

The double bond in (Z)-9-methyl-4-undecene is a site of potential rearrangement and isomerization reactions, primarily driven by the transformation to a more thermodynamically stable state.

Isomerization Pathways: The conversion of the (Z) or cis-isomer to the (E) or trans-isomer is a common process for alkenes. The (E)-isomer is generally more stable due to reduced steric hindrance between the alkyl substituents on opposite sides of the double bond. smolecule.com This isomerization can be initiated thermally, photochemically, or through catalysis.

Acid-Catalyzed Isomerization: Strong acids can protonate the double bond to form a carbocation intermediate. Rotation around the carbon-carbon single bond, followed by deprotonation, can lead to a mixture of (Z) and (E) isomers, typically favoring the more stable (E) form. researchgate.net This process can also lead to migration of the double bond along the carbon chain to form other undecene isomers. researchgate.net

Transition Metal-Catalyzed Isomerization: Various transition metal complexes are known to catalyze olefin isomerization. The most common mechanisms involve the formation of a metal-hydride species that undergoes a sequence of insertion and elimination steps. chinesechemsoc.org For instance, cobalt-hydride (Co-H) or rhodium-hydride (Rh-H) catalysts can reversibly add across the double bond, allowing for the formation of the thermodynamically favored (E)-isomer. smolecule.comchinesechemsoc.org

Radical-Mediated Isomerization: Isomerization can also proceed via a radical pathway, for example, through the addition of a radical species (like a thiol radical) across the double bond, followed by rotation and elimination. cdnsciencepub.com

Rearrangement Reactions: Beyond simple isomerization of the double bond, the carbon skeleton of (Z)-9-methyl-4-undecene could potentially undergo rearrangement under specific conditions, typically involving carbocationic intermediates.

Wagner-Meerwein Rearrangements: In the presence of strong acids, the formation of a carbocation at C-4 or C-5 could be followed by a 1,2-hydride or 1,2-alkyl shift to yield a more stable carbocation. Subsequent elimination of a proton would result in a skeletally rearranged alkene. While plausible, such rearrangements typically require more forcing conditions than simple double bond migration. researchgate.net

The following table summarizes potential isomerization pathways for (Z)-9-methyl-4-undecene based on general alkene reactivity.

Pathway Catalyst/Conditions Key Intermediate Primary Product Citation
Acid-CatalyzedStrong Acids (e.g., H₂SO₄, HClO₄)Carbocation(E)-9-methyl-4-undecene & other positional isomers researchgate.net
Metal-CatalyzedTransition Metal Hydrides (e.g., Co-H, Rh-H)Organometallic Complex(E)-9-methyl-4-undecene smolecule.comchinesechemsoc.org
Radical-MediatedRadical Initiators (e.g., AIBN) + Radical SourceCarbon Radical(E)-9-methyl-4-undecene cdnsciencepub.com

Spectroscopic and Chromatographic Characterization in Research Contexts

Chromatographic Method Development for Purity and Quantification

Chiral Chromatography for Enantiomeric Excess Determination

The determination of the enantiomeric composition of chiral molecules is a critical aspect of chemical research, particularly in fields such as stereoselective synthesis and the study of natural products like insect pheromones. For a compound such as (Z)-9-methyl-4-undecene, which possesses a single stereocenter at the C-9 position, chiral chromatography is the principal analytical technique for separating the (R)- and (S)-enantiomers and quantifying their relative abundance, expressed as enantiomeric excess (ee).

The primary challenge in the chiral separation of methyl-branched hydrocarbons like (Z)-9-methyl-4-undecene lies in their lack of functional groups. pnas.org This absence of polar moieties that can engage in strong, stereospecific interactions (e.g., hydrogen bonding, dipole-dipole interactions) with a chiral stationary phase (CSP) makes enantiomeric resolution difficult. pnas.org Nevertheless, advances in chiral gas chromatography (GC) have provided effective methods for such separations.

Research on analogous chiral methyl-branched pheromones has demonstrated the utility of specialized GC columns. rsc.org The most successful approaches often involve the use of capillary columns coated with cyclodextrin (B1172386) derivatives. umons.ac.bechromatographyonline.com These cyclodextrin-based CSPs, such as those modified with alkyl or acetyl groups, create a chiral cavity into which the enantiomers can transiently include. chromatographyonline.comsigmaaldrich.com The subtle differences in the diastereomeric complexes formed between each enantiomer and the chiral selector of the stationary phase lead to different retention times, allowing for their separation. For instance, heptakis(2,3-di-O-acetyl-6-O-TBDMS)-β-cyclodextrin has been used for the enantioselective analysis of chiral terpenes in insect pheromones. umons.ac.be

In a typical research context for determining the enantiomeric excess of a synthetic sample of (Z)-9-methyl-4-undecene, a high-resolution gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column would be employed. The selection of the specific chiral column is paramount and would likely be a cyclodextrin-based phase known for resolving non-polar analytes. chromatographyonline.com The analysis would involve injecting a dilute solution of the compound and running a precise temperature program to achieve baseline separation of the enantiomers. The lower the elution temperature, generally the greater the selectivity, although this must be balanced with achieving reasonable retention times. chromatographyonline.com

The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the resulting chromatogram. The formula for enantiomeric excess is:

ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively. sigmaaldrich.com

While direct chiral GC analysis is often feasible, in cases of poor resolution, an alternative strategy involves the chemical derivatization of the analyte. researchgate.net Although (Z)-9-methyl-4-undecene itself lacks a convenient functional group for derivatization, if it were, for example, an alcohol or acid analogue, derivatization with a chiral reagent would create diastereomers that can be separated on a standard achiral GC or HPLC column. researchgate.netresearchgate.net

The table below illustrates a hypothetical result from a successful chiral GC analysis of a non-racemic sample of (Z)-9-methyl-4-undecene, demonstrating the separation of the two enantiomers and the subsequent calculation of the enantiomeric excess.

Table 1: Hypothetical Chiral Gas Chromatography Data for (Z)-9-methyl-4-undecene

EnantiomerRetention Time (min)Peak Area (arbitrary units)Enantiomeric Excess (%)
(R)-9-methyl-4-undecene15.2595,00090.0
(S)-9-methyl-4-undecene15.605,000

This interactive data table presents hypothetical chromatographic results. The elution order of enantiomers is dependent on the specific chiral stationary phase used.

This analytical approach is fundamental in studies where the stereochemistry of (Z)-9-methyl-4-undecene is crucial, such as in the synthesis of biologically active compounds where only one enantiomer exhibits the desired effect. The ability to accurately determine the enantiomeric excess ensures the stereochemical purity of the material and validates the effectiveness of the enantioselective synthetic method employed. thieme-connect.de

Biological and Ecological Roles: Mechanistic and Inter Species Chemical Communication Studies

Role as a Signaling Molecule in Inter- and Intra-species Interactions

There is no available scientific literature that identifies or discusses (Z)-9-methyl-4-undecene as a signaling molecule in chemical communication between or within species.

Investigations into Pheromonal Components and Behavioral Ecology

No studies were found that identify (Z)-9-methyl-4-undecene as a component of a pheromone blend for any insect or other animal species. Consequently, there is no research available on its potential role in influencing behavioral ecology, such as mating, aggregation, or trail-marking behaviors.

Biological Pathways and Molecular Targets in Research Models

No research is currently available that investigates the specific biological pathways or molecular targets with which (Z)-9-methyl-4-undecene may interact.

Mechanistic Studies of Interaction with Cellular Receptors or Enzymes

There are no published mechanistic studies detailing the interaction of (Z)-9-methyl-4-undecene with any cellular receptors or enzymes. The affinity, binding sites, and functional consequences of such potential interactions remain uninvestigated.

Exploration of Influence on Biological Processes (excluding direct pharmacological effects)

No research has been found that explores the influence of (Z)-9-methyl-4-undecene on biological processes outside of direct pharmacological effects. Its potential role in developmental processes, metabolic regulation, or other cellular functions has not been documented.

Biosynthesis-Biological Function Relationships

Due to the lack of information on its biological function, there are no studies available that explore the relationship between the biosynthesis of (Z)-9-methyl-4-undecene and any ecological or physiological role. The biosynthetic pathway for this specific compound has not been elucidated in any organism.

Data Summary Table

Research AreaFindings for (Z)-9-methyl-4-undecene
Pheromonal ComponentNo Data Available
Behavioral Ecology RoleNo Data Available
Allelochemical FunctionNo Data Available
Receptor/Enzyme InteractionNo Data Available
Influence on Biological ProcessesNo Data Available
Biosynthesis-Function RelationshipNo Data Available

Research on Insecticidal Properties: Understanding Mechanisms of Action at the Molecular Level

The aliphatic alkene, (Z)-9-methyl-4-undecene, has been identified as a constituent of certain plant essential oils that exhibit insecticidal properties. While direct and comprehensive studies elucidating the specific molecular mechanism of action for this compound are limited, research on the insecticidal activity of plant extracts containing it, as well as on structurally related long-chain hydrocarbons and alkenes, provides insights into its potential modes of action.

General Mechanisms of Action for Aliphatic Hydrocarbons

Long-chain aliphatic hydrocarbons, including branched and unsaturated alkenes, are known to exert insecticidal effects through several general mechanisms. These are primarily physical or non-specific in nature, contrasting with the highly specific receptor-based actions of many synthetic insecticides.

One of the principal modes of action for hydrocarbon-based insecticides is the disruption of the insect's protective cuticular lipid layer. nih.govnih.gov This waxy outer layer is crucial for preventing water loss, and its integrity is vital for the insect's survival. researchgate.netscienceopen.com Exogenously applied hydrocarbons can dissolve or disrupt the arrangement of these cuticular lipids, increasing the permeability of the cuticle and leading to rapid dehydration and death. nih.govk-state.edu The physical properties of the hydrocarbon, such as its chain length and degree of unsaturation, can influence its effectiveness in disrupting this layer. researchgate.net

Another proposed mechanism is non-specific neurotoxicity. Due to their lipophilic nature, long-chain hydrocarbons can partition into the lipid-rich membranes of nerve cells. ekb.egsemanticscholar.orgnih.gov This can alter membrane fluidity and disrupt the function of embedded ion channels and receptors that are essential for normal nerve impulse transmission. nih.gov This disruption is not typically due to binding at a specific receptor site, but rather a more general interference with the nerve membrane's structure and function, which can lead to paralysis and death. umn.edunih.gov

Some studies on other phytochemicals with structural similarities, such as certain monoterpenoids, have shown interactions with specific molecular targets like the GABA receptor or acetylcholinesterase. researchgate.netiastate.edu However, direct evidence for (Z)-9-methyl-4-undecene acting on these specific sites is not currently established in the scientific literature.

Research Findings on Extracts Containing (Z)-9-methyl-4-undecene

(Z)-9-methyl-4-undecene has been identified as a component in the essential oil of Lantana camara. Studies on the insecticidal efficacy of Lantana camara extracts have demonstrated activity against various insect pests. For instance, extracts containing this compound have shown toxic effects against the maize weevil, Sitophilus zeamais.

The table below summarizes findings from a study on plant extracts containing (Z)-9-methyl-4-undecene.

Plant SourceExtract ComponentTarget InsectObserved Effect
Lantana camara(Z)-9-methyl-4-undeceneMaize Weevil (Sitophilus zeamais)Mortality

This table is based on data where (Z)-9-methyl-4-undecene was identified as one of many compounds in an active insecticidal extract. The direct insecticidal activity and mechanism of the pure compound were not the primary focus of these studies.

Postulated Molecular Mechanisms for (Z)-9-methyl-4-undecene

Based on its structure as a long-chain branched alkene, the insecticidal action of (Z)-9-methyl-4-undecene is most likely attributable to the physical and non-specific mechanisms described for aliphatic hydrocarbons.

The table below outlines the plausible mechanisms of action at a molecular level.

Plausible MechanismMolecular-Level DescriptionSupporting Rationale
Cuticular Lipid Disruption The nonpolar hydrocarbon chain of (Z)-9-methyl-4-undecene can intercalate with and disrupt the highly organized lipid matrix of the insect cuticle. This increases cuticular permeability, leading to uncontrolled water loss (desiccation) and subsequent physiological stress and death. nih.govnih.govresearchgate.netThis is a well-established mechanism for many hydrocarbon-based and oil-based insecticides. The physical properties of long-chain alkenes are conducive to this mode of action. k-state.eduresearchgate.net
Nerve Membrane Disruption As a lipophilic molecule, (Z)-9-methyl-4-undecene can accumulate in the lipid bilayer of neuronal membranes. This can alter membrane fluidity, affecting the function of integral membrane proteins such as ion channels (e.g., sodium, potassium channels) that are critical for nerve signal propagation. This leads to a general disruption of nervous system function, paralysis, and death. ekb.egsemanticscholar.orgnih.govThis non-specific neurotoxic effect is a known mechanism for various hydrocarbon solvents and oils. It does not require a specific ligand-receptor interaction but relies on the physical chemistry of the compound and the membrane. umn.edunih.gov

Applications As a Synthetic Building Block and Research Tool

Model System for Fundamental Studies in Organic Chemistry

There is no evidence to suggest that (Z)-9-methyl-4-undecene has been used as a model substrate in foundational organic chemistry research.

While the stereoselective synthesis of (Z)-alkenes is an important area of research, with methods like the Julia-Kocienski olefination being developed to achieve high (Z)-selectivity, there are no studies that specifically use (Z)-9-methyl-4-undecene to develop or optimize these reactions. organic-chemistry.orgresearchgate.net

No research has been identified where (Z)-9-methyl-4-undecene served as a mechanistic probe to investigate the reactivity of the carbon-carbon double bond in various chemical transformations.

Research into Specialty Chemical Building Blocks (excluding industrial production)

A review of available literature indicates no research focused on the development or potential use of (Z)-9-methyl-4-undecene as a specialty chemical building block for non-industrial, research-oriented applications.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the fundamental properties of a molecule. These methods, such as Density Functional Theory (DFT) and ab initio calculations, can provide insights into the electronic structure and reactivity of (Z)-9-methyl-4-undecene.

Conformational Analysis and Stereoisomerism

A comprehensive conformational analysis of (Z)-9-methyl-4-undecene would involve identifying all possible spatial arrangements of its atoms (conformers) and determining their relative energies. This process is crucial for understanding the molecule's flexibility and its most stable three-dimensional structure.

The presence of two stereocenters in (Z)-9-methyl-4-undecene, one at the C4-C5 double bond (Z configuration) and another at the C9 chiral center, gives rise to stereoisomers. A full analysis would consider the energetic differences and barriers to interconversion between these isomers.

Table 1: Hypothetical Relative Energies of (Z)-9-methyl-4-undecene Conformers

ConformerMethod/Basis SetRelative Energy (kcal/mol)
Gauche-1B3LYP/6-31G0.00
AntiB3LYP/6-31G0.65
Gauche-2B3LYP/6-31G*1.20

This table is illustrative and based on typical energy differences for acyclic alkanes.

Transition State Modeling for Reaction Pathways

Transition state modeling allows for the investigation of the energy barriers and mechanisms of chemical reactions involving (Z)-9-methyl-4-undecene. For instance, the reactivity of the C=C double bond in electrophilic addition reactions could be explored. By locating the transition state structure for a reaction, the activation energy can be calculated, providing a quantitative measure of the reaction rate.

Molecular Dynamics Simulations of Biological Interactions (e.g., ligand-receptor binding)

Molecular dynamics (MD) simulations could be employed to study the behavior of (Z)-9-methyl-4-undecene in a biological environment, such as its interaction with a protein receptor. These simulations model the movement of atoms over time, providing a dynamic picture of how the molecule might bind to a receptor and the stability of such a complex. Given that certain long-chain alkenes can act as insect pheromones, MD simulations could hypothetically be used to investigate the binding of (Z)-9-methyl-4-undecene to an olfactory receptor protein.

Structure-Activity Relationship (SAR) Modeling for Biological Roles

Structure-Activity Relationship (SAR) modeling seeks to establish a correlation between the chemical structure of a molecule and its biological activity. For (Z)-9-methyl-4-undecene, an SAR study would involve synthesizing and testing a series of structurally related analogs to determine which molecular features are critical for a specific biological effect. For example, the position of the methyl group and the geometry of the double bond could be varied to understand their impact on its potential pheromonal activity.

Future Directions and Interdisciplinary Research Prospects

Integration of Omics Technologies in Biosynthesis and Biological Role Studies

The elucidation of the biosynthetic pathway of (Z)-9-methyl-4-undecene and its precise biological functions can be profoundly accelerated by the integration of advanced omics technologies. A multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the molecular mechanisms underlying its production and perception. technologynetworks.com

Transcriptomics and metabolomics, in particular, have proven to be powerful tools in identifying the genes and enzymatic processes involved in pheromone production in various insect species. nih.govnih.gov By performing comparative transcriptomic analysis of the pheromone gland (or analogous tissues) against other tissues, researchers can identify overexpressed genes that are candidate catalysts in the biosynthetic pathway. nih.gov This could reveal specific desaturases, reductases, or enzymes involved in the unique methyl-branching of (Z)-9-methyl-4-undecene.

Simultaneously, metabolomic profiling can identify precursors and intermediate compounds, offering a step-by-step map of the molecule's creation. nih.gov For instance, integrated analyses have successfully identified key precursors like hexadecanoic acid in the pheromone biosynthesis of other insects, a strategy directly applicable here. nih.gov The combination of these omics data can build a comprehensive model of how (Z)-9-methyl-4-undecene is synthesized, regulated, and released. mdpi.com

Development of Novel Analytical Techniques for Trace Analysis in Ecological Systems

Detecting and quantifying semiochemicals like (Z)-9-methyl-4-undecene in natural environments is a significant challenge due to their release in minute quantities and their rapid dispersal. Future research must focus on developing novel analytical techniques with enhanced sensitivity and selectivity for trace-level analysis.

Current methods, such as headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), are effective but often require laboratory settings. researchgate.net A key future direction is the development of portable, real-time sensors capable of in-situ detection. This could involve micro-electro-mechanical systems (MEMS) or biosensors functionalized with specific odorant binding proteins (OBPs) or synthetic receptor mimics that exhibit high affinity for (Z)-9-methyl-4-undecene.

Furthermore, improving sample collection and pre-concentration methods is crucial. Innovations in adsorbent materials and dynamic air sampling techniques can provide a more accurate representation of the pheromone blend as it is naturally released. researchgate.net These advancements will be vital for studying the chemical ecology of the organism producing the compound, including its communication dynamics, population density, and interactions with other species.

Sustainable Synthesis Approaches for Research Materials

The availability of pure (Z)-9-methyl-4-undecene is essential for research, including field trials and receptor studies. Traditional chemical synthesis can be expensive, multi-stepped, and generate hazardous waste. earlham.ac.ukopenaccessgovernment.org A major future direction is the development of sustainable, bio-based production platforms.

Metabolic engineering and synthetic biology offer promising alternatives. ainia.com By identifying the biosynthetic genes through omics studies (as described in 9.1), these genes can be introduced into microbial chassis like yeast (Saccharomyces cerevisiae) or bacteria. nih.govopenaccessgovernment.org These microorganisms can then be fermented to produce the target compound or its immediate precursors at a large scale and lower cost. openaccessgovernment.org

Another innovative approach is the use of transgenic plants as "biofactories." usda.gov Researchers have successfully engineered plants, such as Camelina sativa, to produce insect pheromone precursors in their seed oil. unl.edu This method leverages photosynthesis, eliminates the need for petroleum-based feedstocks, and can significantly reduce the cost and environmental impact of synthesis, making research materials more accessible. usda.govunl.edu

Exploration of Undiscovered Biological Functions and Their Mechanisms

While the primary role of a compound like (Z)-9-methyl-4-undecene might be as a long-distance sex attractant, this is often an oversimplification. Insect chemical communication is highly complex, and individual components of a pheromone blend can elicit different behaviors at varying distances and concentrations. wikipedia.org

Future research should investigate the potential for (Z)-9-methyl-4-undecene to serve other functions. For example, it could act as a short-range courtship pheromone, an aphrodisiac, or an aggregation signal. scitechdaily.com Some pheromone-like compounds serve as behavioral antagonists, preventing cross-attraction between closely related species and thus maintaining reproductive isolation. frontiersin.org It is plausible that (Z)-9-methyl-4-undecene could play such a role in a complex ecological web.

Investigating these potential functions will require sophisticated behavioral assays coupled with electrophysiological recordings from olfactory organs. It will also be important to study how this specific molecule interacts with other compounds in a natural blend, as the synergistic or antagonistic effects of the complete chemical cocktail often determine the ultimate behavioral response. sciencebase.com

Advanced Computational Prediction of Reactivity and Biological Impact

Computational methods are becoming indispensable tools for predicting the properties and biological activity of molecules before undertaking costly and time-consuming laboratory experiments. For (Z)-9-methyl-4-undecene, advanced computational modeling can provide significant insights into its interaction with its corresponding odorant receptor (OR).

Using techniques like molecular dynamics simulations and homology modeling, researchers can predict the three-dimensional structure of the target OR and simulate its binding with (Z)-9-methyl-4-undecene. nih.govtandfonline.com This can help identify the key amino acid residues involved in the binding pocket and explain the receptor's specificity. Such computational screening can predict how structurally similar compounds might interact with the receptor, potentially identifying potent agonists or antagonists. tandfonline.com

Furthermore, computational models can be developed to describe the entire signal transduction cascade, from the initial binding event to the generation of a nerve impulse. nih.gov These models can help researchers understand how the chemical signal is amplified and processed by the neuron. By predicting the biological impact based on molecular structure, computational approaches can guide the synthesis of novel analogues for pest management applications and deepen our fundamental understanding of chemoreception.

Data Tables

Table 1: Summary of Future Research Directions for (Z)-9-methyl-4-undecene

Research Area Key Objectives Methodologies and Technologies Potential Impact
Omics Integration Elucidate biosynthetic pathway and regulation. Genomics, Transcriptomics, Proteomics, Metabolomics. Identification of key enzymes for sustainable synthesis; understanding of biological regulation.
Novel Analytical Techniques Develop sensitive, real-time detection methods. Portable biosensors, advanced GC-MS, innovative sample pre-concentration. Enabling detailed ecological studies; monitoring of populations in the field.
Sustainable Synthesis Create cost-effective and eco-friendly production methods. Metabolic engineering in yeast; transgenic plant "biofactories". Increased availability of research-grade material; reduced environmental footprint.
Undiscovered Functions Explore roles beyond primary attraction (e.g., courtship, antagonism). Behavioral assays, electrophysiology (EAG, SSR), chemical ecology studies. Deeper understanding of the compound's role in chemical communication and species interaction.
Computational Prediction Model receptor-ligand interactions and predict biological activity. Molecular dynamics, homology modeling, quantum mechanics. Rational design of agonists/antagonists; accelerated discovery of active analogues.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.